1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide
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Description
1-(4,5-Dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide (4,5-DHIPBH) is a small molecule that has been studied for its potential applications in scientific research and drug development. 4,5-DHIPBH is an important tool for scientists in the fields of chemistry, pharmacology, and biochemistry due to its ability to interact with various proteins and enzymes.
Scientific Research Applications
Syntheses and Structures of Derivatives
The compound 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide and its derivatives have been a topic of interest in chemical synthesis and structural analysis. A study by Tretyakov et al. (2004) focused on the synthesis of azol-1-yl derivatives of nitronyl and imino nitroxides, including the synthesis of 2-(azol-1-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyls. These molecules were found to have interesting structural properties, with variations leading to changes in stability against hydrolysis, which were confirmed through X-ray analysis (Tretyakov, Romanenko, & Ovcharenko, 2004).
Biological and Pharmacological Activities
The compound has relevance in biological and pharmacological fields due to its structural resemblance to pyrazole and imidazole derivatives, known for their biological activities. Research by Golea Lynda (2021) on tri-substituted pyrazoles showcased their antibacterial and antioxidant activities. Moreover, the study involved DFT and molecular docking analyses, emphasizing the significance of the structural components of these compounds in their biological efficacy (Golea Lynda, 2021).
Antifungal and Antimycobacterial Properties
Derivatives of the compound have been studied for their antifungal and antimycobacterial properties. Zampieri et al. (2008) synthesized and tested 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives, which showed significant activity against Candida albicans and Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating fungal and mycobacterial infections (Zampieri, Mamolo, Laurini, Scialino, Banfi, & Vio, 2008).
Corrosion Inhibition
A notable application of derivatives of this compound is in the field of corrosion inhibition. Tawfik (2015) studied the efficacy of synthesized cationic surfactants, including a derivative of the compound, in inhibiting the corrosion of carbon steel in hydrochloric acid. The surfactants displayed excellent inhibition efficiency, suggesting their potential use in industrial applications to prevent material degradation (Tawfik, 2015).
Reactivity and Spectroscopic Characterization
The reactivity and spectroscopic properties of derivatives are also of interest in scientific research. Hossain et al. (2018) focused on two newly synthesized imidazole derivatives, exploring their spectroscopic properties and reactivity through experimental and computational approaches. The study provided insights into the molecular interactions and potential applications of these compounds in various fields (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).
properties
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethylpyrazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.BrH/c1-6-5-7(2)12(11-6)8-9-3-4-10-8;/h5H,3-4H2,1-2H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUOMQKYHVVNSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NCCN2)C.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380326 |
Source
|
Record name | 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide | |
CAS RN |
132369-02-9 |
Source
|
Record name | 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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